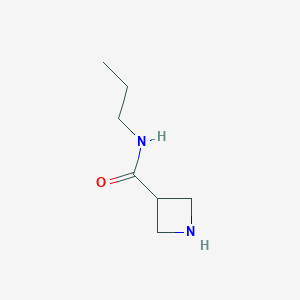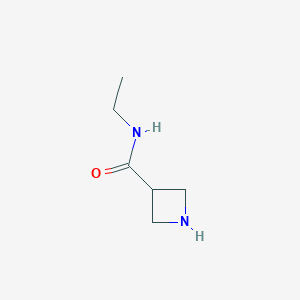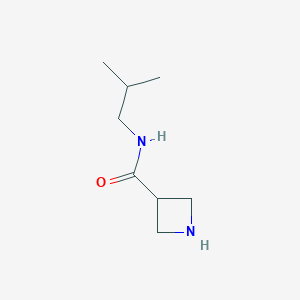
N-(2-methylpropyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)azetidine-3-carboxamide: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the N-(2-methylpropyl) group and the carboxamide functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via ring-opening reactions of aziridines or through intramolecular cyclization of suitable amine precursors .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve catalytic processes, such as photocatalytic radical strategies, which provide access to densely functionalized azetidines in a single step .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methylpropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylpropyl)azetidine-3-carboxylic acid, while reduction could produce N-(2-methylpropyl)azetidine-3-amine .
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly as inhibitors of specific enzymes or receptors.
Chemical Biology: The compound’s unique reactivity makes it a valuable tool for studying biological processes and developing new biochemical assays.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The compound’s ring strain and functional groups contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Azetidine-2-carboxamide: Shares the azetidine ring but differs in the position and nature of substituents.
N-(2-methylpropyl)azetidine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Aziridine derivatives: Three-membered nitrogen-containing rings with different reactivity and stability profiles.
Uniqueness: N-(2-methylpropyl)azetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the azetidine ring with the N-(2-methylpropyl) and carboxamide groups makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
N-(2-methylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-10-8(11)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDCZWDSHCODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
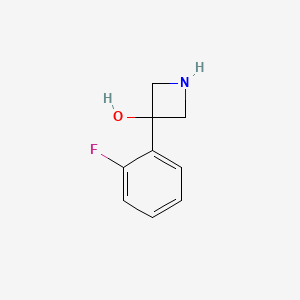
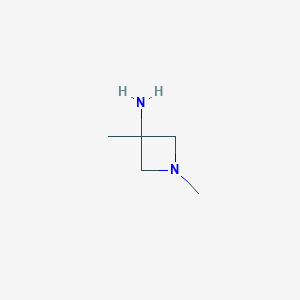
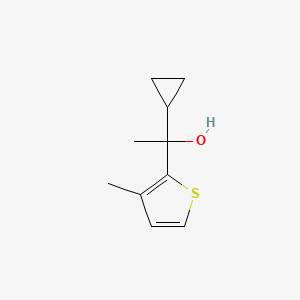
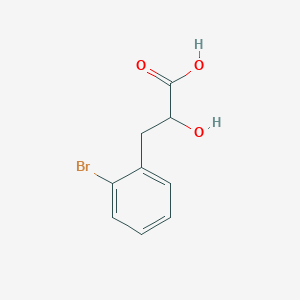
![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
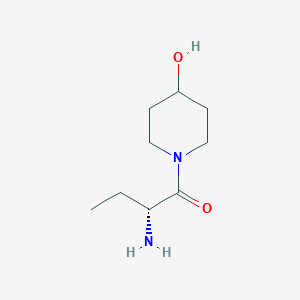

![2-[(1,3-Dioxoisoindol-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B7941990.png)

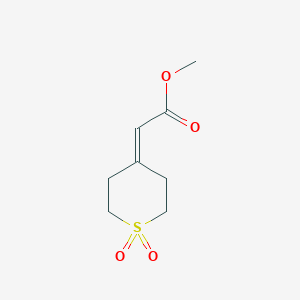
![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)
![(2-Methoxyethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942013.png)
